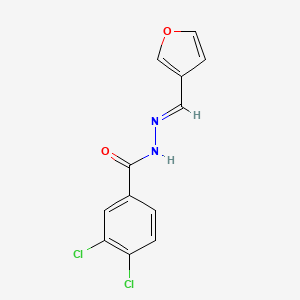
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide, also known as FC-75, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 317.16 g/mol.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In cancer cells, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to induce cell cycle arrest and apoptosis through the inhibition of topoisomerase II and DNA synthesis. In bacteria, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to inhibit the synthesis of cell wall and protein synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to have various biochemical and physiological effects depending on the target organism and concentration used. In cancer cells, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In bacteria, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to inhibit cell growth and protein synthesis. In plants, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to regulate plant growth and increase yield.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is its broad-spectrum activity against various organisms. It is also relatively easy to synthesize and purify. However, one of the limitations of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is its low solubility in water, which can limit its application in aqueous systems. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide. One direction is to investigate its potential as a drug delivery system due to its ability to penetrate cell membranes. Another direction is to explore its application in nanotechnology as a component in nanocomposites. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide involves the reaction of 3,4-dichlorobenzohydrazide with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide.
Scientific Research Applications
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been used as a plant growth regulator and insecticide. In material science, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been used as a corrosion inhibitor and as a component in polymer composites.
properties
IUPAC Name |
3,4-dichloro-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-2-1-9(5-11(10)14)12(17)16-15-6-8-3-4-18-7-8/h1-7H,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGNVBNOXVRGQO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-[(E)-furan-3-ylmethylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)

![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)
![2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5207721.png)
![3-amino-6-phenyl-N-2-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)
![2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline](/img/structure/B5207752.png)